2-[2-(Allyloxy)ethyl]piperidine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a specific member of the piperidine derivative family, characterized by its unique structural features and chemical properties. The compound is formally designated by the Chemical Abstracts Service number 1219949-06-0 and carries the molecular formula of carbon ten hydrogen twenty chlorine one nitrogen one oxygen one. The systematic nomenclature reflects the presence of an allyloxy group connected through an ethyl linker to the second carbon position of the piperidine ring, with the hydrochloride salt form providing enhanced stability and solubility characteristics.
The molecular weight of this compound is precisely 205.7249 grams per mole, positioning it as a relatively small organic molecule suitable for various synthetic applications. The compound possesses the molecular database linkage number of thirteen million five hundred sixty thousand two hundred twenty-eight, which facilitates its identification in chemical databases and research literature. The structural configuration incorporates both aliphatic and heterocyclic components, creating a molecular architecture that enables diverse chemical reactivity patterns.
The chemical structure features a six-membered piperidine ring substituted with an allyloxyethyl group, where the allyloxy moiety contains a terminal double bond that provides opportunities for further chemical modifications. This structural arrangement creates multiple sites for potential chemical reactions, including the nitrogen atom of the piperidine ring, the ether oxygen atoms, and the terminal alkene functionality. The hydrochloride salt formation enhances the compound's water solubility while maintaining its organic solvent compatibility, making it versatile for various research applications.
Historical Development in Piperidine Derivative Research
The historical development of piperidine derivative research traces back to the nineteenth century when piperidine was first isolated and characterized, establishing the foundation for subsequent derivative development. Piperidine was initially reported in eighteen fifty by Scottish chemist Thomas Anderson and independently in eighteen fifty-two by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the first methodological approach to accessing this heterocyclic system.
The evolution of piperidine chemistry has been marked by significant advances in synthetic methodology and understanding of structure-activity relationships. Industrial production methods for piperidine were developed through hydrogenation of pyridine, typically over molybdenum disulfide catalysts, providing accessible starting materials for derivative synthesis. Alternative reduction methods using sodium in ethanol through modified Birch reduction conditions further expanded synthetic accessibility.
Recent advances in piperidine derivative synthesis have focused on developing highly substituted variants with precise stereochemical control. Various catalysts have been developed for the preparation of piperidine analogs, with particular emphasis on achieving selectivity in substitution patterns. The field has witnessed remarkable progress in developing stereoselective synthetic routes, including palladium-catalyzed chirality transition reactions and asymmetric reductive approaches.
Contemporary research in piperidine derivatives has emphasized the development of multicomponent reactions and cascade processes that enable efficient access to complex substituted systems. The synthesis of polysubstituted alkylidene piperidines through intramolecular radical cyclization represents one such advancement, demonstrating the continued evolution of synthetic methodologies. These developments have created a foundation for accessing compounds like this compound through sophisticated synthetic strategies.
| Historical Milestone | Year | Key Development | Impact on Field |
|---|---|---|---|
| Initial Discovery | 1850-1852 | First isolation by Anderson and Cahours | Established fundamental knowledge |
| Industrial Production | Mid-20th Century | Hydrogenation of pyridine methods | Enabled large-scale synthesis |
| Stereochemical Control | Late 20th Century | Development of asymmetric methods | Enhanced pharmaceutical applications |
| Modern Synthesis | 21st Century | Multicomponent and cascade reactions | Improved efficiency and complexity |
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its role as both a synthetic intermediate and a model compound for studying piperidine reactivity patterns. Piperidine derivatives represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widespread in pharmaceutical research. The heterocyclic nature of piperidine, featuring one nitrogen atom and five carbon atoms in the sp3-hybridized state, provides a versatile scaffold for chemical modification.
The compound's utility in medicinal chemistry research is evidenced by the broader significance of piperidine-containing compounds in pharmaceutical development. Research indicates that piperidine derivatives possess diverse biological activities, including potential applications in developing drugs targeting neurological conditions. The structural features of this compound, particularly the allyloxy group and ethyl linker, provide opportunities for structure-activity relationship studies.
From a synthetic chemistry perspective, the compound serves as a valuable building block for accessing more complex molecular architectures. The versatile reactivity of the piperidine ring, combined with the additional functional groups present in this derivative, enables participation in numerous chemical reactions. The nitrogen atom offers basic properties, making it an effective nucleophile, while the allyloxy group provides sites for further functionalization through reactions such as oxidation, reduction, and substitution processes.
The compound's applications extend to pharmaceutical research, chemical synthesis as an intermediate, and potentially in materials science applications. In pharmaceutical research, piperidine derivatives are prevalent in medicinal chemistry and drug development, enabling the creation of various therapeutic agents. The compound's molecular weight and structural characteristics make it suitable for fragment-based drug design approaches, where small molecular fragments are optimized into larger drug-like molecules.
| Application Area | Specific Use | Key Advantages | Research Focus |
|---|---|---|---|
| Pharmaceutical Research | Drug development intermediate | Structural diversity, biological activity | Neurological targets |
| Chemical Synthesis | Building block for complex molecules | Multiple reactive sites | Methodological development |
| Materials Science | Potential polymer components | Functional group versatility | Novel material properties |
| Academic Research | Model compound studies | Well-characterized properties | Reaction mechanism studies |
The ongoing research into chiral piperidine scaffolds has highlighted their prevalence as common cores in active pharmaceuticals, with their drugability being greatly influenced by stereochemical considerations. The development of asymmetric synthetic routes to enantioenriched piperidines, including methods for accessing 3-substituted variants, demonstrates the continued importance of this structural class in medicinal chemistry. These advances in synthetic methodology directly impact the accessibility and utility of compounds like this compound in drug discovery programs.
Properties
IUPAC Name |
2-(2-prop-2-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASDBBKYXDCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table compares 2-[2-(Allyloxy)ethyl]piperidine hydrochloride with key analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-[2-(Allyloxy)ethyl]piperidine HCl | Allyloxyethyl | C₁₀H₁₈ClNO | 219.71 | Unsaturated allyl group; moderate lipophilicity |
| 2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl | 3-Ethylphenoxyethyl | C₁₅H₂₂ClNO | 283.80 | Aromatic substituent; higher molecular weight and hydrophobicity |
| 3-[2-(Isopentyloxy)ethyl]piperidine HCl | Isopentyloxyethyl | C₁₂H₂₆ClNO | 235.80 | Branched alkyl chain; increased lipophilicity |
| 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl | 4-Pentenyloxyethyl | C₁₂H₂₂ClNO | 231.77 | Unsaturated pentenyl group; similar to allyl but longer chain |
| 4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl | 3-Trifluoromethylphenoxyethyl | C₁₄H₁₇F₃ClNO | 339.75 | Electron-withdrawing CF₃ group; enhanced receptor binding potential |
Key Observations :
- Allyl vs. Aromatic Substituents: The allyloxy group in the target compound is less hydrophobic than aromatic substituents (e.g., 3-ethylphenoxy in ), which may reduce plasma protein binding but improve solubility .
- Alkyl Chain Length : Longer chains (e.g., isopentyloxy in ) increase lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability .
Pharmacological and Functional Comparisons
Receptor Binding and Activity
- Lobelane Analogs: Piperidine derivatives with bis(2-phenylethyl) substituents (e.g., GZ-253B, ) inhibit dopamine uptake at the vesicular monoamine transporter (VMAT2). The allyloxyethyl analog’s unsaturated side chain may confer weaker binding due to reduced steric bulk compared to aromatic analogs like GZ-253B .
- The allyloxy group’s lack of aromaticity likely limits similar activity .
Preparation Methods
Formation of 2-(2-Hydroxyethyl)piperidine Intermediate
A key precursor in the synthesis is 2-(2-hydroxyethyl)piperidine, which can be prepared by:
- Reaction of piperidine with ethylene chlorohydrin under controlled conditions.
- Isolation and purification of the hydroxyethyl derivative by distillation.
This intermediate serves as a foundation for further functionalization.
Conversion to 2-(2-Chloroethyl)piperidine
The hydroxyethyl intermediate is then converted to the corresponding chloroethyl derivative by reaction with thionyl chloride (SOCl₂) in an inert solvent such as toluene. This chlorination step is typically conducted at 70–85 °C, facilitating the substitution of the hydroxyl group with chlorine, which is a better leaving group for subsequent nucleophilic substitution.
Alkylation with Allyl Alcohol or Allyloxy Derivatives
The chloroethyl piperidine intermediate undergoes nucleophilic substitution with allyl alcohol or allyloxy derivatives to introduce the allyloxyethyl group. This step often uses:
- Alkyl halides as electrophiles.
- Solvents like DMF or DCM.
- Reaction conditions optimized to avoid side reactions and maximize yield.
One-Pot Synthesis and Process Optimization
A notable advancement in preparation methods is the development of a one-pot synthesis process for 2-piperidinoethyl chloride hydrochloride, which can be adapted for allyloxy derivatives. This method involves:
- Reacting piperidine with ethylene chlorohydrin.
- Direct chlorination of the hydroxyethyl intermediate with thionyl chloride in the same reaction vessel.
- Use of an inert aromatic hydrocarbon solvent (e.g., toluene) for dilution.
- Temperature control between 70 °C and the boiling point of the reaction mixture.
- Isolation of the hydrochloride salt by cooling and precipitation.
This streamlined process offers technical, preparative, and economic advantages over traditional multi-step syntheses, providing higher yields and simplified purification.
Data Table: Key Reaction Parameters for Preparation
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyethylation of piperidine | Piperidine + ethylene chlorohydrin | Toluene | 70–100 | High | Distillation purification required |
| Chlorination of hydroxyethyl intermediate | Thionyl chloride (SOCl₂) | Toluene | 70–85 | Moderate to High | One-pot chlorination possible |
| Alkylation with allyloxyethyl halide | Allyloxyethyl halide + piperidine derivative | DMF or DCM | Room temp to 50 | Moderate | Reaction time and temperature critical |
| Catalytic hydrogenation (related) | 2-Pyridineethanol + H₂ + RuO₂ catalyst | Amine co-solvent | 90–120 | High | Minimizes N-methylated byproducts |
Research Findings and Considerations
- The presence of an allyloxy group requires careful control of reaction conditions to prevent side reactions such as polymerization or elimination.
- Use of inert solvents and controlled temperatures helps maintain selectivity and yield.
- Catalytic hydrogenation methods, while more relevant to hydroxyethyl derivatives, provide insight into catalyst selection and reaction optimization for related compounds.
- One-pot synthesis methods reduce processing time and cost, offering industrial scalability.
- Purification typically involves crystallization of the hydrochloride salt, which improves compound stability and handling.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-[2-(Allyloxy)ethyl]piperidine hydrochloride with high yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, reacting piperidine derivatives with allyloxyethyl halides in solvents like dichloromethane or THF, using bases such as triethylamine to facilitate deprotonation. Purification via crystallization or column chromatography ensures ≥95% purity .
- Critical Parameters : Reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for piperidine:alkylating agent) significantly impact yield. Industrial-scale synthesis employs controlled reactors to optimize pressure and mixing .
Q. What safety precautions are necessary when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers to prevent hazardous reactions (e.g., gas evolution) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Structural Confirmation : NMR (¹H/¹³C) for proton/environment mapping, FTIR for functional group analysis (e.g., allyl C=C stretch at ~1640 cm⁻¹), and mass spectrometry for molecular weight verification .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. Chiral HPLC is recommended if enantiomeric purity is critical .
Advanced Research Questions
Q. How can computational methods aid in optimizing reaction conditions for synthesizing this compound?
- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. ICReDD’s workflow integrates computation-experiment feedback loops to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
- Case Study : Reaction path searches using PubChem data (InChIKey: AVINCIBVTNIRPT) identified dichloromethane as superior to THF for minimizing byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability. Cross-validate with structural analogs (e.g., 3-[2-(4-chlorophenoxy)ethyl]piperidine derivatives) to isolate substituent effects .
- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., solvent choice in IC₅₀ assays) .
Q. How to design experiments to study its interaction with biological targets?
- Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs. Mutagenesis of piperidine-interacting residues (e.g., transmembrane helix 5) validates target engagement .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor complexes. Focus on hydrogen bonding with Glu²⁹⁶ and hydrophobic interactions with Phe³⁰⁷ in hypothetical targets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use immobilized lipases or chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation. Continuous flow systems enhance reproducibility by minimizing thermal gradients .
- Industrial Parameters : Optimize catalyst loading (e.g., 0.5–1 mol% Pd/C for hydrogenation) and residence time in plug-flow reactors to suppress racemization .
Q. How to analyze degradation products under different storage conditions?
- Stability Studies : Conduct accelerated testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Major degradants include hydrolyzed allyl ethers (detectable via m/z shifts) and N-oxides .
- Mitigation : Lyophilization reduces hydrolysis. Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
